![molecular formula C10H9Cl3O2S B14500863 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene CAS No. 62774-48-5](/img/structure/B14500863.png)
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and a trichloroethenylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene typically involves the reaction of 2,4-dimethoxybenzene with trichloroethenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The trichloroethenylsulfanyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include compounds where the chlorine atoms are replaced by nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy groups enhance the reactivity of the benzene ring, facilitating electrophilic substitution reactions. The trichloroethenylsulfanyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound of interest in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyaniline: Similar structure with amino group instead of trichloroethenylsulfanyl group.
2,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of trichloroethenylsulfanyl group.
2,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of trichloroethenylsulfanyl group.
Uniqueness
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene is unique due to the presence of the trichloroethenylsulfanyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.
Propiedades
Número CAS |
62774-48-5 |
|---|---|
Fórmula molecular |
C10H9Cl3O2S |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
2,4-dimethoxy-1-(1,2,2-trichloroethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl3O2S/c1-14-6-3-4-8(7(5-6)15-2)16-10(13)9(11)12/h3-5H,1-2H3 |
Clave InChI |
MNXGMFAKNIAVGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC(=C(Cl)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



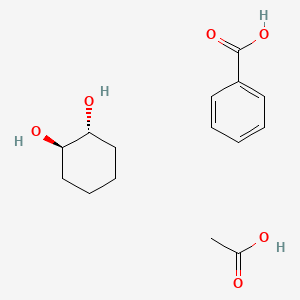
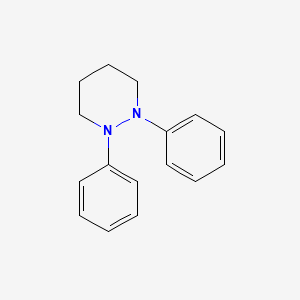
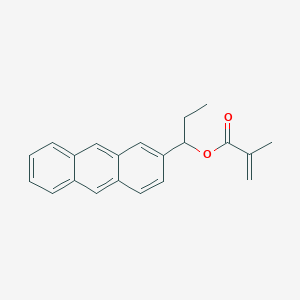
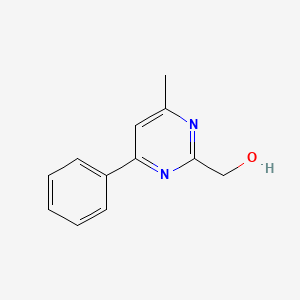



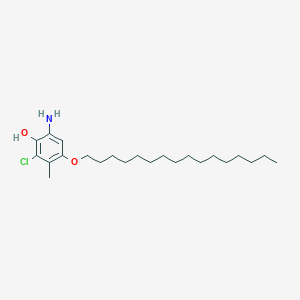
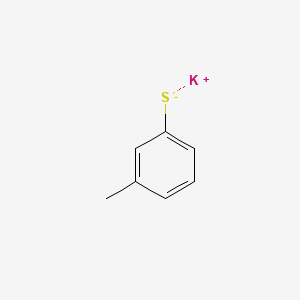
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)


![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
